6-Bromo-n,n-diethylnicotinamide
Overview
Description
6-Bromo-n,n-diethylnicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of nicotinamide, where the hydrogen atom at the 6th position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that n,n-diethylnicotinamide, a related compound, is commonly used as a ligand to prepare tetranuclear copper complexes . This suggests that 6-Bromo-n,n-diethylnicotinamide may also interact with metal ions, particularly copper, in biological systems.
Mode of Action
Based on its structural similarity to n,n-diethylnicotinamide, it can be hypothesized that it may interact with its targets through coordination chemistry, possibly forming complexes with metal ions .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure to this compound, have diverse biological activities and can interact with multiple biochemical pathways .
Pharmacokinetics
Its molecular weight of 22908 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It has been reported that the synthesized compounds related to this compound were able to hinder the viability of three human cancer cells lines , suggesting potential cytotoxic effects.
Action Environment
For safety, it is recommended to store this compound under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-n,n-diethylnicotinamide typically involves the bromination of n,n-diethylnicotinamide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-n,n-diethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include pyridine N-oxides.
Coupling: Biaryl compounds are common products from coupling reactions.
Scientific Research Applications
6-Bromo-n,n-diethylnicotinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases, although specific clinical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,n-Diethylnicotinamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-n,n-diethylnicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Nicotinamide: The parent compound without any substitutions, widely studied for its role in cellular metabolism.
Uniqueness
6-Bromo-n,n-diethylnicotinamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research in various fields, offering distinct advantages over its analogs.
Biological Activity
6-Bromo-n,n-diethylnicotinamide is a chemical compound derived from nicotinamide, characterized by the substitution of a bromine atom at the 6th position of the pyridine ring and two ethyl groups attached to the amide nitrogen. This unique structure contributes to its enhanced reactivity and potential biological activities, making it a subject of interest in various fields, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 229.08 g/mol
- Chemical Structure : The compound features a bromine atom which significantly influences its reactivity compared to other nicotinamide derivatives.
Reactivity
The presence of the bromine atom allows for various chemical reactions:
- Substitution Reactions : The bromine can be replaced by other nucleophiles.
- Oxidation and Reduction : Participates in redox reactions, particularly involving the pyridine ring.
- Coupling Reactions : Can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
The biological activity of this compound is hypothesized to be linked to its ability to interact with metal ions through coordination chemistry, similar to its analog n,n-diethylnicotinamide. This interaction may lead to the formation of bioactive metal complexes that exhibit various pharmacological effects.
Anticancer Properties
Recent studies have reported that derivatives of this compound can inhibit the viability of several human cancer cell lines. For instance, compounds related to this compound demonstrated significant cytotoxic effects against:
- A2780 (ovarian cancer)
- HAP-1 (acute lymphoblastic leukemia)
- DanG (pancreatic cancer)
In vitro assays indicated that these compounds could induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells, suggesting a mechanism involving oxidative stress induction.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, indicating its possible application as an antimicrobial agent.
Study on Anticancer Activity
A study evaluated the effects of this compound on different cancer cell lines. The findings revealed:
- Cytotoxicity : The compound reduced cell viability by up to 70% in treated groups.
- Apoptosis Induction : Flow cytometry analysis showed increased early and late apoptotic cell populations after treatment.
Cell Line | Viability Reduction (%) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|
A2780 | 65 | 20 | 10 |
HAP-1 | 70 | 25 | 15 |
DanG | 60 | 18 | 12 |
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various pathogens:
- Inhibition Zone Diameter : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 14 |
Properties
IUPAC Name |
6-bromo-N,N-diethylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPVTFNFBREAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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